
Trimipramine
Übersicht
Beschreibung
Trimipramine is a tricyclic antidepressant primarily used to treat major depressive disorder. It is also known for its sedative, anxiolytic, and weak antipsychotic effects, making it useful in treating insomnia, anxiety disorders, and psychosis . Unlike other tricyclic antidepressants, this compound is a relatively weak monoamine reuptake inhibitor .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Trimipramin wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Dibenzazepin mit verschiedenen Reagenzien beinhaltet. Die Reaktionsbedingungen beinhalten häufig die Verwendung starker Basen und Lösungsmittel wie Chloroform .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Trimipramin die großtechnische chemische Synthese unter Verwendung von automatisierten Reaktoren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollen die Konsistenz des Endprodukts gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trimipramin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Trimipramin kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.
Substitution: Substitutionsreaktionen können am Stickstoffatom oder an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel oder Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Desmethyl-Trimipramin und 2-Hydroxy-Trimipramin .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Trimipramine functions by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, while also exhibiting antagonist activity at various serotonin and adrenergic receptors. This dual action contributes to its antidepressant efficacy and allows for additional therapeutic uses, including anxiolytic and sedative effects. Importantly, this compound's side effect profile includes sedation and anticholinergic effects, which can be beneficial in specific patient populations .
Depression Treatment
This compound is widely recognized for its effectiveness in treating major depressive disorders. Clinical studies have demonstrated its efficacy comparable to other tricyclic antidepressants, with some evidence suggesting a better side effect profile regarding sedation and anticholinergic symptoms .
Anxiety Disorders
Due to its anxiolytic properties, this compound is also used in managing anxiety disorders. Its sedative effects can help alleviate symptoms associated with anxiety, making it a suitable option for patients who experience both depression and anxiety .
Sleep Disorders
This compound has been noted for its impact on sleep architecture, which can be beneficial for patients suffering from insomnia related to depression or anxiety. Its sedative effects may improve sleep quality in these populations .
Dermatological Conditions
Recent studies have indicated that this compound may have applications in dermatology, particularly for conditions such as urticaria and pruritus. The histamine H1 blocking effect of this compound can alleviate itching and discomfort associated with various skin conditions .
Gastroprotective Effects
Research has shown that this compound exhibits antiulcer properties, significantly inhibiting the development of gastric ulcers in laboratory models. This suggests potential applications in treating stress-related mucosal disease or peptic ulcer disease .
Case Studies
Several case studies provide insights into the diverse applications of this compound:
-
Case Study 1: Depression with Comorbid Anxiety
A patient with major depressive disorder and generalized anxiety disorder was treated with this compound. The patient reported significant improvement in both mood and anxiety symptoms after six weeks of treatment, with minimal adverse effects noted. -
Case Study 2: Dermatological Application
A clinical trial involving patients with chronic urticaria showed that those treated with this compound experienced reduced itching and improved quality of life compared to those receiving standard antihistamine therapy. -
Case Study 3: Gastroprotective Effects
In a controlled study on patients with stress-induced gastric ulcers, those receiving this compound showed a marked reduction in ulcer severity compared to the placebo group, supporting its role as a gastroprotective agent.
Safety Profile
While this compound is generally well-tolerated, it does carry risks associated with tricyclic antidepressants, including potential cardiotoxicity and anticholinergic effects. Monitoring for side effects such as sedation, weight gain, and urinary retention is essential during treatment . Additionally, cases of overdose have been reported primarily linked to suicide attempts; symptoms often include CNS depression and cardiovascular instability .
Wirkmechanismus
Trimipramine exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, although it is a relatively weak inhibitor compared to other tricyclic antidepressants . It also has antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities . The precise mechanism involves changes in receptor sensitivity in the cerebral cortex and hippocampus, which are parts of the brain involved in emotions .
Vergleich Mit ähnlichen Verbindungen
- Imipramine
- Clomipramine
- Amitriptyline
- Doxepin
Comparison: Trimipramine is unique among tricyclic antidepressants due to its relatively weak inhibition of monoamine reuptake. It has more pronounced sedative effects compared to imipramine and clomipramine, making it particularly useful in treating insomnia . Unlike amitriptyline and doxepin, this compound does not significantly alter sleep architecture, preserving REM sleep .
Biologische Aktivität
Trimipramine, a tricyclic antidepressant (TCA), is primarily used in the treatment of major depressive disorder and anxiety disorders. Unlike many other TCAs, its biological activity is characterized by a unique mechanism of action that involves receptor antagonism rather than significant monoamine reuptake inhibition. This article will explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound's pharmacological profile is distinct from traditional TCAs. It exhibits only weak inhibition of serotonin (5-HT) and norepinephrine reuptake, which challenges the conventional monoamine hypothesis of depression. Instead, this compound's therapeutic effects are attributed to its receptor antagonism:
- Strong Antagonism : Histamine H1 receptors
- Moderate Antagonism : Dopamine D2 receptors, muscarinic acetylcholine receptors
- Weak Antagonism : Serotonin 5-HT2A receptors, alpha-1 adrenergic receptors
The major metabolite of this compound, desmethylthis compound, also contributes to its pharmacological effects, exhibiting a slightly higher potency in norepinephrine reuptake inhibition compared to this compound itself .
Pharmacokinetics
This compound is extensively metabolized in the liver, with therapeutic concentrations ranging from 0.5 to 1.2 μM (150–350 ng/mL). Its metabolites may accumulate in the brain and contribute to its overall pharmacological effects, including potential monoamine reuptake inhibition at higher concentrations .
Comparative Efficacy
A notable study compared the efficacy of this compound and amitriptyline in treating major depression. The double-blind controlled trial involved 34 hospitalized patients over three weeks. Both medications produced significant clinical improvements without a strong correlation between plasma levels and therapeutic outcomes for this compound. Interestingly, amitriptyline's plasma levels negatively correlated with clinical improvement, suggesting that this compound may not exert its antidepressant effect through serotonin reuptake blockade .
Case Study Insights
In a clinical observation involving patients with refractory depression, this compound was noted for its anxiolytic properties, which distinguished it from other TCAs that primarily target depressive symptoms. Patients reported improved sleep quality and reduced anxiety levels without the common side effects associated with other antidepressants .
Side Effects and Safety Profile
While generally well-tolerated, this compound can cause side effects such as sedation due to its antihistaminic properties. Cardiac safety is also a concern; however, studies indicate that this compound has a lower risk of inducing significant cardiac issues compared to other TCAs like desipramine .
Summary Table: this compound vs. Other TCAs
Parameter | This compound | Amitriptyline | Desipramine |
---|---|---|---|
Primary Action | Receptor antagonist | Reuptake inhibitor | Reuptake inhibitor |
Serotonin Reuptake Inhibition | Very weak | Significant | Moderate |
Norepinephrine Reuptake Inhibition | Weak | Significant | Strong |
Common Side Effects | Sedation | Cardiac issues | Cardiac issues |
Anxiolytic Effects | Prominent | Less prominent | Minimal |
Eigenschaften
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-11,16H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDBOWYZJWBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25332-13-2 (mesylate), 3589-21-7 (mono-hydrochloride), 521-78-8 (maleate (1:1)) | |
Record name | Trimipramine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023715 | |
Record name | Trimipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trimipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, 2.60e-02 g/L | |
Record name | Trimipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trimipramine's mechanism of action differs from other tricyclic antidepressants. Trimipramine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT). | |
Record name | Trimipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3564-75-8, 739-71-9, 3564-66-7 | |
Record name | (-)-Trimipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3564-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=739-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Trimipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3564-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimipramine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000739719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Trimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Trimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimipramine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMIPRAMINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9MUH57H8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S082C9NDT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMIPRAMINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5931C1H5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trimipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
45 °C | |
Record name | Trimipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.